![molecular formula C11H12N4OS2 B1299545 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide CAS No. 436094-55-2](/img/structure/B1299545.png)
2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
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Overview
Description
2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide (APSMA) is a chemical compound with a wide range of applications in scientific research. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of those drugs. APSMA is a versatile compound that is widely used in laboratory experiments due to its advantageous properties.
Scientific Research Applications
Glutaminase Inhibition
A study by Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are glutaminase inhibitors. Their research involved synthesizing and evaluating BPTES analogs for their ability to inhibit kidney-type glutaminase (GLS). One analog, similar to the compound , showed potency in inhibiting GLS and attenuated the growth of human lymphoma B cells, highlighting its potential in cancer research.
Structural and Bioactivity Studies
In research by Crane et al. (2004), a non-symmetrical compartmental ligand derived from acetazolamide was studied, involving a similar compound structure. The study focused on the synthesis and structural analysis of this ligand and its cobalt(III) complex, which could be relevant in the context of coordination chemistry and potential therapeutic applications.
Chemical Synthesis and Crystal Structure
The synthesis and crystal structure of a related compound were explored by Ismailova et al. (2014). They synthesized the title compound and analyzed its structural properties, including the orientation of various molecular units, which is significant in understanding the chemical behavior and potential applications of similar compounds.
Impurity Analysis in Antibacterial Drugs
Talagadadeevi et al. (2012) examined the synthesis of an impurity in the antibacterial drug Sulfamethizole, which is structurally related to the queried compound. Their study Talagadadeevi et al. (2012) focused on the chemical processes leading to the formation of this impurity and its structural confirmation, which is crucial for drug quality control and safety.
Drug Design and Anticancer Properties
Yushyn et al. (2022) explored the pharmacophore hybridization approach in drug design, involving a compound with 1,3,4-thiadiazole, which is relevant to the compound . Their study Yushyn et al. (2022) aimed at synthesizing novel molecules with anticancer properties, indicating the potential use of similar compounds in cancer treatment.
Antibacterial, Antifungal, and Antitubercular Activities
Shiradkar and Kale (2006) researched the bioactivity of compounds derived from [1,3,4]thiadiazole, including antibacterial, antifungal, and antitubercular activities. Their study Shiradkar and Kale (2006) provides insights into the potential therapeutic applications of similar compounds in treating various infectious diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been known to exhibit a broad spectrum of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that the compound’s electrochemical behavior was investigated in the presence of electrochemically generated p-benzoquinone, which is the oxidized form of hydroquinone . This suggests that the compound may interact with its targets through an electron transfer mechanism .
Biochemical Pathways
The compound’s structure suggests that it may be involved in redox processes
Result of Action
Compounds with similar structures have been known to exhibit a broad spectrum of biological activities
Action Environment
It is known that the compound’s electrochemical behavior was investigated in an acetic acid buffer/ethanol solution mixture , suggesting that the compound may be stable in a variety of environments.
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-7-14-15-11(18-7)13-10(16)6-17-9-5-3-2-4-8(9)12/h2-5H,6,12H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAVLRSPGGAWTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360711 |
Source
|
Record name | 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |
CAS RN |
436094-55-2 |
Source
|
Record name | 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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